![molecular formula C7H9BrF3N3 B1482863 2-(4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethan-1-amine CAS No. 2091123-39-4](/img/structure/B1482863.png)
2-(4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethan-1-amine
Overview
Description
2-(4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethan-1-amine (2-BMPTA) is a synthetic molecule that has been studied for its potential applications in the field of medicinal chemistry. It belongs to the class of pyrazolines, which are heterocyclic compounds containing a five-membered ring with two nitrogen atoms. 2-BMPTA has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Scientific Research Applications
Antibacterial Activity
Research demonstrates the design and synthesis of novel derivatives involving the trifluoromethyl group that exhibit antibacterial activity. For instance, a series of 1-(8-(ayloxy)-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-6-yl)ethan-1-amine derivatives were synthesized and evaluated for their antibacterial properties. These compounds were characterized using various analytical techniques and demonstrated potential antibacterial effectiveness (Prasad, 2021).
Synthesis and Characterization of Derivatives
Another study focused on the site-selective functionalization of trifluoromethyl-substituted pyrazoles, illustrating the flexibility in converting heterocyclic starting materials into various isomers and congeners, depending on the reagents used. This research highlights the potential for creating a diverse range of molecules for further evaluation in various applications (Schlosser et al., 2002).
Organometallic Chemistry and Catalysis
Research in the field of organometallic chemistry and catalysis includes the synthesis of cobalt(II) complexes containing N′-substituted N,N′,N-bis((1H-pyrazol-1-yl)methyl)amine ligands. These studies explore how the N′-substitution group affects the formation of four-coordinate or five-coordinate complexes, offering insights into the structural and functional versatility of these compounds for potential applications in catalysis and material science (Choi et al., 2015).
Antifungal and Antimicrobial Agents
The development of novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents showcases the application of similar chemical structures in addressing resistance to traditional antimicrobials. These compounds were tested for antibacterial and antifungal activity, revealing some promising candidates for further development (Holla et al., 2006).
Synthesis Methods
Advancements in synthetic methods are also notable, with research detailing efficient synthesis routes for similar compounds. This includes the development of concise methods to synthesize derivatives through heterocyclization reactions, showcasing the versatility and efficiency of modern synthetic techniques (Aquino et al., 2015).
properties
IUPAC Name |
2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrF3N3/c1-4-5(8)6(7(9,10)11)13-14(4)3-2-12/h2-3,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLQTZAJLWNYGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCN)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrF3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.